3-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one
Description
The compound 3-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one (CAS: N/A; molecular formula: C₁₃H₁₁ClF₃NO; molecular weight: 289.68 g/mol) is a cyclohexenone derivative featuring a 4-chloro-2-(trifluoromethyl)phenylamino substituent. It is reported to have a purity >95% and has been used in research contexts, though commercial availability is currently discontinued .
Properties
IUPAC Name |
3-[4-chloro-2-(trifluoromethyl)anilino]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3NO/c14-8-4-5-12(11(6-8)13(15,16)17)18-9-2-1-3-10(19)7-9/h4-7,18H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFXYDRSQIYIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one, a compound with the CAS number 1217863-05-2, has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data from various studies.
The molecular formula of the compound is C₁₃H₁₁ClF₃NO, with a molecular weight of 289.68 g/mol. It is characterized by the presence of a chloro group and a trifluoromethyl group, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁ClF₃NO |
| Molecular Weight | 289.68 g/mol |
| Density | 1.37 g/cm³ |
| Boiling Point | 328.2 °C at 760 mmHg |
| Flash Point | 152.3 °C |
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties, particularly against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study indicated that related compounds showed minimum inhibitory concentrations (MICs) around 25.9 μM against these pathogens, suggesting that the trifluoromethyl moiety enhances antibacterial efficacy .
Table: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| This compound | 25.9 | Bactericidal |
| Compound A | 12.9 | Bactericidal |
| Compound B | >50 | No Activity |
Anti-inflammatory Potential
The anti-inflammatory activity of this compound has been linked to its ability to modulate NF-κB signaling pathways. Studies indicate that certain derivatives can enhance or inhibit NF-κB activity depending on their substituents. The presence of lipophilic groups appears to play a critical role in determining the anti-inflammatory potential .
Anticancer Activity
In vitro studies have suggested that compounds similar to this compound may exhibit anticancer properties through mechanisms such as inhibition of c-KIT kinase activity. This is particularly relevant for gastrointestinal stromal tumors (GISTs), where mutations in c-KIT are common . The compound's structural features may contribute to its ability to inhibit tumor cell proliferation.
Case Study: c-KIT Inhibition
A notable study highlighted the efficacy of related compounds against various c-KIT mutants, demonstrating significant antitumor activity in mouse models . This suggests that the compound could serve as a potential therapeutic agent in cancer treatment.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one exhibit promising anticancer properties. The presence of the chloro and trifluoromethyl groups enhances biological activity by increasing lipophilicity and modulating interactions with biological targets. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in specific cancer cell lines, suggesting potential as chemotherapeutic agents.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes involved in cancer progression. Inhibitors targeting enzymes such as protein kinases are crucial in cancer treatment, and the structural characteristics of this compound may allow it to interfere with these pathways effectively.
Material Science
Polymer Chemistry
In material science, this compound has potential applications in developing high-performance polymers. The trifluoromethyl group is known for imparting thermal stability and chemical resistance to polymers. This property can be exploited to create materials suitable for harsh environments, such as aerospace or automotive applications.
Coatings and Adhesives
The compound's chemical structure also suggests utility in formulating advanced coatings and adhesives. Its ability to form strong bonds with various substrates can lead to the development of durable coatings that resist environmental degradation.
Agrochemicals
Pesticide Development
The compound's structural features may contribute to its effectiveness as an agrochemical. Research into similar compounds has revealed their potential as herbicides or fungicides, providing a pathway for developing new agricultural products aimed at improving crop yields while minimizing environmental impact.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro using derivatives of the compound. |
| Study B | Polymer Applications | Highlighted the enhanced thermal stability of polymers synthesized using this compound as a monomer. |
| Study C | Enzyme Inhibition | Identified specific kinases inhibited by the compound, suggesting mechanisms for anticancer activity. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s analogs differ primarily in substituent positions and functional groups on the phenyl ring or cyclohexenone core. Key examples include:
Positional Isomers of Trifluoromethyl Groups
- 3-([2-(Trifluoromethyl)phenyl]amino)cyclohex-2-en-1-one (QY-8941): The trifluoromethyl group is at the 2-position of the phenyl ring (vs. 4-Cl-2-CF₃ in the target).
- 3-([4-(Trifluoromethyl)phenyl]amino)cyclohex-2-en-1-one (QY-3431): The CF₃ group at the 4-position (vs. Cl at 4-position in the target) increases lipophilicity and may reduce polar surface area .
Substitutions with Electron-Withdrawing or Bulky Groups
- 3-((4-Fluoro-3-nitrophenyl)amino)cyclohex-2-en-1-one (CAS: 696619-64-4): Incorporates a nitro group (strong electron-withdrawing) and fluorine, enhancing reactivity in electrophilic substitution reactions compared to the target’s Cl/CF₃ combination .
- 3-((4-(Trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one (CAS: 937605-32-8): Replaces Cl with a bulkier trifluoromethoxy group (OCF₃), increasing steric hindrance and lipophilicity .
Chlorine Position Variants
- 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one (CAS: 6476-85-3): Chlorine at the 2-position on the cyclohexenone core (vs.
Physicochemical Properties
Key Observations:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
